1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione
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Overview
Description
1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that features a unique combination of heterocyclic structures This compound contains a thiophene ring, a pyrrolidine ring, and a piperazine-2,3-dione moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry for the treatment of various human diseases . Thiophene derivatives, another key component of the compound, have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The pyrrolidine ring, a key component of the compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
For instance, thiophene derivatives have been used in the advancement of organic semiconductors .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
For example, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
Compounds containing thiophene and pyrrolidine rings have been reported to interact with various enzymes and proteins . For instance, thiophene derivatives have shown a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . Similarly, pyrrolidine derivatives have been reported to possess a wide range of therapeutic properties .
Cellular Effects
It is plausible that this compound could influence cell function given the known biological activities of thiophene and pyrrolidine derivatives .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is not yet established. The presence of the thiophene and pyrrolidine rings suggests potential interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the construction of the pyrrolidine ring, and finally the formation of the piperazine-2,3-dione structure. Key steps may include:
Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed using cyclization reactions involving amines and carbonyl compounds.
Piperazine-2,3-dione Formation: The final step involves the formation of the piperazine-2,3-dione moiety through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups in the piperazine-2,3-dione moiety can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes and receptors.
Materials Science: The thiophene ring imparts electronic properties that can be useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally similar and have been studied for their biological activities.
Uniqueness
1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is unique due to its combination of three distinct heterocyclic structures
Properties
IUPAC Name |
1-ethyl-4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)piperazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-16-7-8-18(14(20)13(16)19)15(21)17-6-5-11(10-17)12-4-3-9-22-12/h3-4,9,11H,2,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVTYSKDWNANFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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